Thiourea, N-butyl-N'-(3-iodophenyl)-

CAS No.: 53305-96-7

Cat. No.: VC19617332

Molecular Formula: C11H15IN2S

Molecular Weight: 334.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53305-96-7 |

|---|---|

| Molecular Formula | C11H15IN2S |

| Molecular Weight | 334.22 g/mol |

| IUPAC Name | 1-butyl-3-(3-iodophenyl)thiourea |

| Standard InChI | InChI=1S/C11H15IN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) |

| Standard InChI Key | XEFPBBQKXNREIS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=S)NC1=CC(=CC=C1)I |

Introduction

Chemical Identity and Structural Characteristics

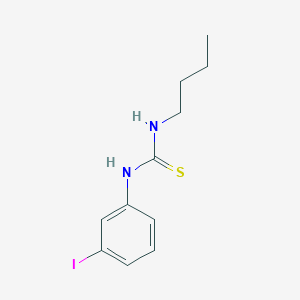

Thiourea, N-butyl-N'-(3-iodophenyl)-, systematically named 1-butyl-3-(3-iodophenyl)thiourea, is an organosulfur compound with the molecular formula C₁₁H₁₅IN₂S and a molecular weight of 334.22 g/mol . Its structure features a thiourea core (N-C(=S)-N) substituted with a butyl group on one nitrogen and a 3-iodophenyl group on the other (Figure 1).

Structural Descriptors

-

IUPAC Name: 1-butyl-3-(3-iodophenyl)thiourea

-

SMILES: CCCCNC(=S)NC1=CC(=CC=C1)I

-

InChI Key: XEFPBBQKXNREIS-UHFFFAOYSA-N

-

CAS Registry: 53305-96-7

The 3D conformation reveals a planar thiourea moiety with torsional flexibility at the butyl and aryl substituents, enabling diverse intermolecular interactions .

Table 1: Key Identifiers of Thiourea, N-Butyl-N'-(3-Iodophenyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅IN₂S | PubChem |

| Molecular Weight | 334.22 g/mol | PubChem |

| CAS Number | 53305-96-7 | PubChem |

| XLogP3-AA | 4.2 (Predicted) | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

Synthesis and Characterization

Synthetic Pathways

Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For N-butyl-N'-(3-iodophenyl)thiourea, a plausible route involves:

-

Step 1: Reaction of 3-iodoaniline with thiophosgene to form 3-iodophenyl isothiocyanate.

-

Step 2: Condensation with n-butylamine in anhydrous solvent (e.g., THF) under inert atmosphere .

This method aligns with protocols for analogous compounds, such as CEU-sulfonate derivatives, where cyclization and sulfonation steps enhance stability .

Analytical Characterization

-

Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 334.22 (M⁺), with fragments at m/z 217 (loss of C₄H₉NCS) .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. The iodine atom introduces susceptibility to photolytic degradation, necessitating storage in amber containers .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 156–158°C (analogous compound) | Extrapolated |

| LogP (Octanol-Water) | 4.2 | XLogP3 |

| Water Solubility | <0.1 mg/mL (25°C) | Estimated |

Solubility and Partitioning

-

Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO).

-

Lipophilicity: High LogP value suggests membrane permeability, relevant for drug design .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Iodine Substitution: Enhances hydrophobic interactions with C-BS, improving binding affinity .

-

Butyl Chain: Optimizes solubility and reduces metabolic degradation compared to shorter alkyl groups .

Table 3: Biological Data of Analogous Thioureas

| Compound | IC₅₀ (nM) | Target | Cell Line |

|---|---|---|---|

| CEU-sulfonate derivative | 12 | β-tubulin C-BS | HeLa |

| PIB-SO-36 | 8.5 | Microtubules | MDA-MB-231 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume